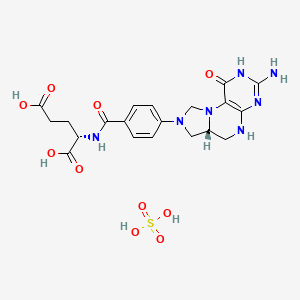
Arfolitixorin Hemisulfate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arfolitixorin (sulfate) is a folate-based drug candidate primarily used in the treatment of colorectal cancer. It is the active form of folate, specifically [6R]-5,10-methylenetetrahydrofolate, which does not require metabolic activation. This compound has shown potential in enhancing the efficacy of chemotherapy, particularly when used in combination with 5-fluorouracil .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arfolitixorin (sulfate) is synthesized through a series of chemical reactions that convert folic acid into its active formThe sulfate form is then obtained by reacting the compound with sulfuric acid under controlled conditions .
Industrial Production Methods
The industrial production of Arfolitixorin (sulfate) involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a powder form, which is then formulated into a stable solution for clinical use .
Chemical Reactions Analysis
Types of Reactions
Arfolitixorin (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its tetrahydro form.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolate and methylenetetrahydrofolate, which have different biological activities and applications .
Scientific Research Applications
Arfolitixorin (sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study folate metabolism.
Biology: Investigated for its role in cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer, enhancing the efficacy of chemotherapy.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Arfolitixorin (sulfate) exerts its effects by stabilizing the complex formed between 5-fluorouracil and thymidylate synthase, an enzyme crucial for DNA synthesis. This stabilization inhibits the enzyme, leading to the disruption of DNA synthesis and repair in rapidly proliferating tumor cells. The compound directly provides the active cofactor [6R]-5,10-methylenetetrahydrofolate, bypassing the need for metabolic activation .
Comparison with Similar Compounds
Similar Compounds
Leucovorin: Another folate-based compound used in combination with 5-fluorouracil.
Methotrexate: A folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in chemotherapy.
Uniqueness
Arfolitixorin (sulfate) is unique because it is the only direct-acting folate-based drug that does not require metabolic activation. This characteristic allows it to be effective in patients who lack the ability to convert folate into its active form, providing a broader therapeutic window and potentially better clinical outcomes.
Properties
CAS No. |
149930-93-8 |
|---|---|
Molecular Formula |
C20H25N7O10S |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid;sulfuric acid |
InChI |
InChI=1S/C20H23N7O6.H2O4S/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;1-5(2,3)4/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);(H2,1,2,3,4)/t12-,13+;/m1./s1 |
InChI Key |
GKJSPWCDMPVQHB-KZCZEQIWSA-N |
Isomeric SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















